molecular formula C6H3BrIN3 B2868749 6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine CAS No. 1934625-94-1

6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine

Cat. No.: B2868749
CAS No.: 1934625-94-1
M. Wt: 323.919
InChI Key: IKTCRKOKXZVMIC-UHFFFAOYSA-N
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Description

6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features both bromine and iodine atoms attached to a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine typically involves the halogenation of pyrazolo[1,5-a]pyrimidine derivatives. One common method includes the bromination of 2-iodopyrazolo[1,5-a]pyrimidine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with aryl or alkynyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include organolithium compounds and Grignard reagents, typically in the presence of a catalyst such as palladium.

    Coupling Reactions: These reactions often use palladium catalysts and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.

    Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving halogenated heterocycles.

Mechanism of Action

The mechanism of action of 6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine largely depends on its application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-3-iodopyrazolo[1,5-a]pyrimidine
  • 3-Bromo-2-iodopyrazolo[1,5-a]pyrimidine
  • 5-Bromo-2-iodopyrimidine

Uniqueness

6-Bromo-2-iodopyrazolo[1,5-a]pyrimidine is unique due to the specific positioning of the bromine and iodine atoms, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and applications in various fields.

Properties

IUPAC Name

6-bromo-2-iodopyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-4-2-9-6-1-5(8)10-11(6)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTCRKOKXZVMIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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